![molecular formula C19H11FN2O2S B2682874 5-(2-fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione CAS No. 860788-36-9](/img/structure/B2682874.png)

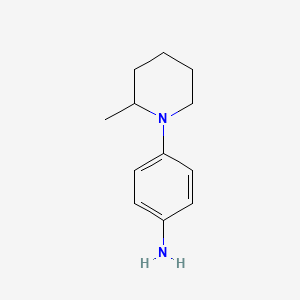

5-(2-fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

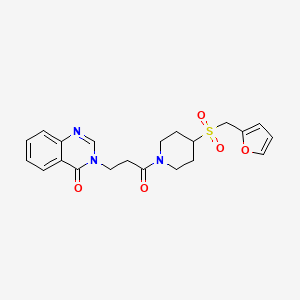

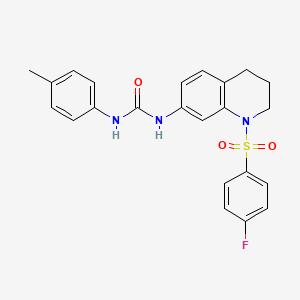

The compound “5-(2-fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione” is a complex organic molecule that contains several heterocyclic rings, including an indeno ring, a thiazolo ring, and a pyrimidine ring . The presence of these rings suggests that this compound may have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may be fused together in a polycyclic arrangement. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

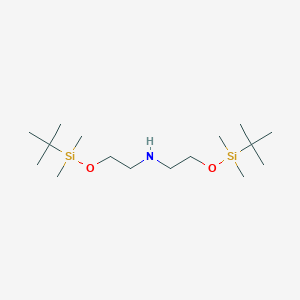

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the carbonyl groups in the pyrimidine ring could potentially undergo reactions such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general predictions can be made based on the functional groups present. For example, the presence of the carbonyl groups and the nitrogen atoms in the heterocyclic rings would likely make this compound polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique

Synthesis and Biological Activity

Synthesis of Polynuclear Heterocycles : Research has been conducted on the preparation of thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring, aiming to produce biologically active compounds. These compounds have been synthesized through reactions involving cloroacetic acid and aldehydes, leading to derivatives with potential inhibitory activities against adenosine kinase, platelet aggregation, antilukemia, and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).

Fluorescent Chemodosimeters : A green process has been described for accessing pyrazolo-fused 4-azafluorenones (IPP) as precursors to novel dicyanovinylidene derivatives. These compounds exhibit modulable intramolecular charge transfer (ICT) fluorophores, potentially useful as fluorescent chemodosimeters for cyanide detection, highlighting their application in environmental monitoring and chemical sensing (Orrego-Hernández et al., 2019).

Anticancer and Anti-inflammatory Applications : Novel thiazolo[3,2-a] pyrimidine derivatives have shown significant anti-inflammatory and antinociceptive activities, with certain compounds demonstrating lower ulcerogenic activity and higher safety profiles. This suggests their potential therapeutic applications in treating inflammation and pain (Alam et al., 2010).

Anticancer Activity of Fluorinated Derivatives : The synthesis and evaluation of fluorinated thiazolo[4,5-d]pyrimidines have identified compounds with active anticancer properties against human tumor cell lines, underscoring the role of fluorophenyl moieties in enhancing anticancer activity (Fahmy et al., 2003).

Fungicidal Activities : Novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones have been synthesized and shown to possess inhibition activities against fungal pathogens like Rhizoctonia solani and Botrytis cinerea, suggesting their potential as fungicides (Ren et al., 2007).

Propriétés

IUPAC Name |

10-(2-fluorophenyl)-14-thia-11,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaene-8,12-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11FN2O2S/c20-13-8-4-3-7-12(13)17-15-16(21-19-22(17)14(23)9-25-19)10-5-1-2-6-11(10)18(15)24/h1-8,17H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSRQCNBOSCWQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N2C(C3=C(C4=CC=CC=C4C3=O)N=C2S1)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2682792.png)

![2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide](/img/structure/B2682795.png)

![methyl 4-{[2-(4-chlorophenyl)-6-oxo-1(6H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2682796.png)

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine](/img/structure/B2682797.png)

![5-[(But-2-ynoylamino)methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B2682803.png)

![7-[(3-Chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2682805.png)

![4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2682806.png)

![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2682807.png)

![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2682810.png)

![6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2682814.png)